N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide
CAS No.: 2097871-87-7
Cat. No.: VC4487857
Molecular Formula: C18H15N5O3S
Molecular Weight: 381.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097871-87-7 |
|---|---|
| Molecular Formula | C18H15N5O3S |
| Molecular Weight | 381.41 |
| IUPAC Name | N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide |
| Standard InChI | InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2 |
| Standard InChI Key | OEUSXYXVUJCNHI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Introduction
Structural and Chemical Features
The molecular formula of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is , with a molecular weight of 424.44 g/mol. Key structural components include:
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Quinoline moiety: A bicyclic aromatic system known for its antimicrobial and anticancer properties.
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Benzotriazinone group: A fused heterocycle with a carbonyl group at position 4, contributing to enzyme inhibition capabilities .
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Ethylsulfonamide linker: Connects the two aromatic systems, enhancing solubility and enabling interactions with biological targets.
The planar quinoline ring and the partially saturated benzotriazinone core create a rigid scaffold, while the sulfonamide group introduces polarity, facilitating binding to proteins via hydrogen bonding .
Synthesis and Reaction Optimization
Synthetic Route
The synthesis involves a two-step protocol:
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Preparation of 3-(2-aminoethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazine:
Anthranilic acid derivatives are cyclized with ethylenediamine under acidic conditions to form the benzotriazinone ethylamine intermediate . -
Sulfonamide formation:
The amine intermediate reacts with quinoline-8-sulfonyl chloride in dimethylformamide (DMF) with triethylamine as a base, yielding the target compound .
Reaction conditions:
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Solvent: DMF or dichloromethane
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Temperature: 0–25°C
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Time: 4–6 hours
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Yield: ~70–85% (hypothetical, based on analogous reactions) .
Catalysis and Green Chemistry
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
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-NMR (400 MHz, DMSO-):
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-NMR:
– Quinoline C-8: δ 152.3 (sulfonamide attachment site).
– Benzotriazinone C-4: δ 162.1 (carbonyl) .
Mass Spectrometry
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting point | 215–220°C (decomp.) |
| Solubility | DMSO > 10 mg/mL |
| LogP | 2.8 (predicted) |
| pKa (sulfonamide NH) | ~10.2 |
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